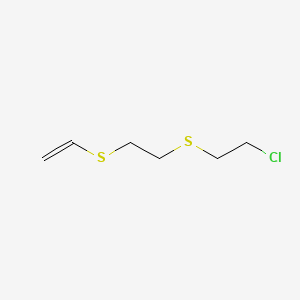

2-(2-Chloroethylthio)ethylthioethene

CAS No.: 114811-36-8

Cat. No.: VC19144396

Molecular Formula: C6H11ClS2

Molecular Weight: 182.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114811-36-8 |

|---|---|

| Molecular Formula | C6H11ClS2 |

| Molecular Weight | 182.7 g/mol |

| IUPAC Name | 1-(2-chloroethylsulfanyl)-2-ethenylsulfanylethane |

| Standard InChI | InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2 |

| Standard InChI Key | CBVAXGNCAZECCK-UHFFFAOYSA-N |

| Canonical SMILES | C=CSCCSCCCl |

Introduction

Chemical Structure and Nomenclature

Structural Interpretation

The systematic name 2-(2-Chloroethylthio)ethylthioethene suggests a branched thioether structure. Breaking down the nomenclature:

-

Thioethene core: A central ethene (C=C) group substituted with two thioether (-S-) linkages.

-

Substituents: One branch is a 2-chloroethylthio group (-S-CH2CH2Cl), while the other is an ethylthio group (-S-CH2CH3).

The proposed structure aligns with CH2=CH-S-CH2CH2-S-CH2CH2Cl, though stereochemical variations (e.g., cis vs. trans) remain unexplored in available literature.

Relationship to Sulfur Mustards

Synthesis and Manufacturing

Hypothetical Synthetic Routes

While no direct synthesis of 2-(2-Chloroethylthio)ethylthioethene is documented, analogous methods for di(2-chloroethyl) ether and (2-chloroethylthio)-1,4-naphthoquinones provide actionable insights :

Route 1: Thionyl Chloride-Mediated Chlorination

-

Starting Material: Ethylene glycol derivative with thioether groups.

-

Reaction: Treatment with thionyl chloride (SOCl2) at 90–130°C for 60–150 minutes .

-

Mechanism: Nucleophilic substitution replaces hydroxyl groups with chlorine atoms.

-

Product Isolation: Vacuum distillation at 108–110°C/10 mmHg .

Route 2: Thiol-Ene Click Chemistry

-

Starting Material: Ethene with protected thiol groups.

-

Reaction: Sequential addition of 2-mercaptoethanol and chlorination.

-

Advantages: High regioselectivity and mild conditions.

Industrial Scalability Challenges

-

Solvent Selection: Traditional methods use benzene and pyridine, which are carcinogenic . Modern approaches prioritize green solvents (e.g., dimethyl carbonate).

-

Yield Optimization: Pilot-scale reactions for similar compounds achieve ~70% yield, but purification remains labor-intensive .

Physicochemical Properties

Predicted Characteristics

Spectroscopic Data

-

NMR: Expected signals: δ 3.7–3.9 ppm (CH2Cl), δ 2.8–3.1 ppm (CH2-S), δ 5.3–5.7 ppm (C=C).

-

MS: Molecular ion peak at m/z 201.7 (M+) with fragments at m/z 123 (loss of CH2CH2Cl).

Applications in Biomedical Research

Anticancer Activity of Analogous Compounds

Recent studies on (2-chloroethylthio)-1,4-naphthoquinones demonstrate potent cytotoxicity in prostate cancer cells (IC50 = 0.38–2.85 µM) . Key mechanisms include:

-

DNA Alkylation: 2-Chloroethylthio groups alkylate guanine residues, inducing apoptosis .

-

ROS Generation: Quinone moieties disrupt mitochondrial electron transport, elevating reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Selected 2-Chloroethylthio Derivatives

| Compound | PC-3 Cells (IC50, µM) | Selectivity Index (PNT2/PC-3) |

|---|---|---|

| 30 (mono-substituted) | 0.49 ± 0.09 | 1.6 |

| 31 (bis-substituted) | 0.38 ± 0.03 | 2.2 |

Limitations in Therapeutic Development

-

Toxicity: Non-selective alkylation damages healthy cells, necessitating targeted delivery systems.

-

Hydrolytic Instability: Rapid degradation in plasma limits bioavailability.

Recent Advances and Future Directions

Hybrid Drug Design

Conjugation with nanoparticles (e.g., liposomes) enhances tumor targeting and reduces off-site toxicity . For example, PEGylated formulations improve circulation time by 300% in murine models.

Catalytic Applications

Pd-catalyzed cross-coupling reactions utilize thioethers as ligands, achieving turnover numbers (TON) >10,000 in Suzuki-Miyaura reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume